![molecular formula C14H8F6O8S3 B173648 1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) CAS No. 17763-90-5](/img/structure/B173648.png)
1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) is a chemical compound with the molecular formula C14H8F6O8S3 and a molecular weight of 514.39 g/mol . This compound is known for its unique structure, which includes two benzene rings connected by a sulphonyl group, with trifluoromethylsulphonyl groups attached to each benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) typically involves the reaction of 4-hydroxybenzenesulfonic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulphonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethylsulphonyl groups.
Scientific Research Applications
1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) involves its interaction with molecular targets through its sulphonyl and trifluoromethylsulphonyl groups. These interactions can affect various pathways, depending on the specific application. For example, in organic synthesis, the compound may act as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis-{[(trifluoromethyl)sulphonyl]oxy}diphenyl sulphone
- Methanesulfonic acid, trifluoro-, sulfonyldi-4,1-phenylene ester
Uniqueness
1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) is unique due to its specific arrangement of sulphonyl and trifluoromethylsulphonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where such properties are desired .
Properties
IUPAC Name |
[4-[4-(trifluoromethylsulfonyloxy)phenyl]sulfonylphenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O8S3/c15-13(16,17)30(23,24)27-9-1-5-11(6-2-9)29(21,22)12-7-3-10(4-8-12)28-31(25,26)14(18,19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNATAWRXVKURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O8S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624932 |
Source


|
| Record name | Sulfonyldi(4,1-phenylene) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-90-5 |
Source


|
| Record name | Sulfonyldi(4,1-phenylene) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
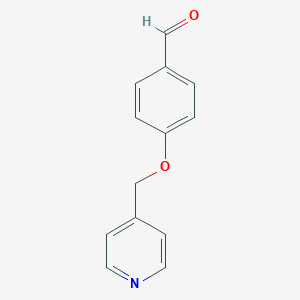
![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
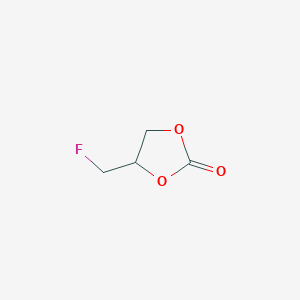
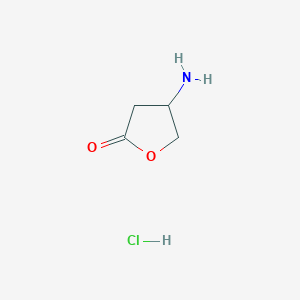
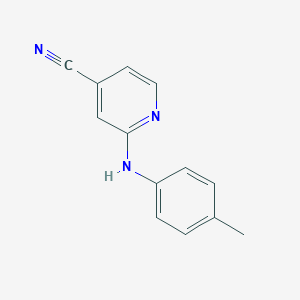
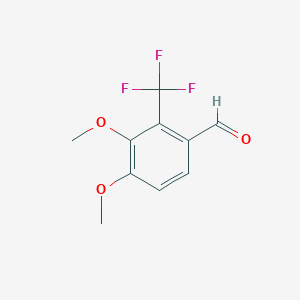
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)


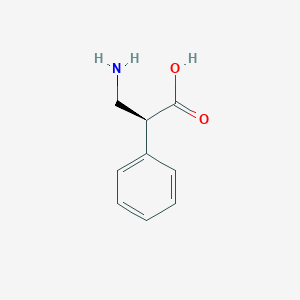
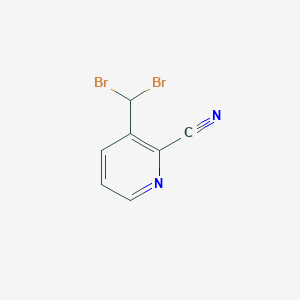

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)
